molecular formula C13H17Cl2NO2 B15379144 Ethyl 4-[bis(2-chloroethyl)amino]benzoate CAS No. 6259-79-6

Ethyl 4-[bis(2-chloroethyl)amino]benzoate

Cat. No.: B15379144
CAS No.: 6259-79-6
M. Wt: 290.18 g/mol
InChI Key: CLYFTZQFYMKQBZ-UHFFFAOYSA-N
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Description

Ethyl 4-[bis(2-chloroethyl)amino]benzoate is a nitrogen mustard derivative characterized by a benzoate ester core substituted with two 2-chloroethyl groups. This compound is synthesized via a multi-step process starting from methyl 4-aminobenzoate. Key steps include hydroxyethylation with ethylene oxide, followed by chlorination using phosphorus oxychloride (POCl₃), yielding the bis(2-chloroethyl)amino intermediate. Subsequent esterification with ethanol replaces the methyl group, forming the ethyl ester . The compound’s alkylating activity stems from the reactive 2-chloroethyl groups, which enable DNA cross-linking, a mechanism critical in anticancer therapies .

Properties

CAS No.

6259-79-6

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

ethyl 4-[bis(2-chloroethyl)amino]benzoate

InChI

InChI=1S/C13H17Cl2NO2/c1-2-18-13(17)11-3-5-12(6-4-11)16(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3

InChI Key

CLYFTZQFYMKQBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

Comparison with Similar Compounds

c. Diosgenin–Benzoic Acid Mustard Hybrids (Compounds 8, 9)

  • Structure: Bis(2-chloroethyl)amino benzoate conjugated to a steroidal diosgenin core.
  • Synthesis : Lower yields (27.2–35.6%) due to complex steroidal functionalization .
  • Impact : Enhanced solubility from the steroid moiety may improve bioavailability compared to simpler esters .

d. Curcumin–Benzaldehyde Hybrid (Compound 4)

  • Structure: Bis(2-chloroethyl)amino group attached to a benzaldehyde moiety conjugated to curcumin.
  • Synthesis : 40% yield, reflecting challenges in stabilizing the α,β-unsaturated ketone system .
  • Activity : Combines alkylating properties with curcumin’s anti-inflammatory effects, targeting multiple cancer pathways .

Mechanism and Therapeutic Implications

  • Alkylating Activity: Ethyl 4-[bis(2-chloroethyl)amino]benzoate shares high alkylating activity with nitrogen mustards like bendamustine, inducing DNA strand breaks .
  • Solubility and Bioavailability : The ethyl ester group offers a balance between lipophilicity and solubility, critical for blood-brain barrier penetration in CNS tumors .
  • Toxicity Profile : Lower carbamoylating activity compared to nitrosoureas may improve therapeutic indexes, as carbamoylation is linked to delayed toxicity (e.g., pulmonary fibrosis) .

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